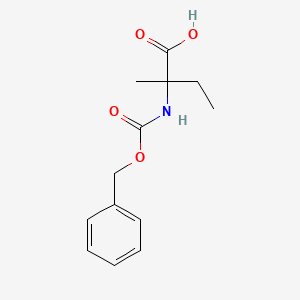
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of both difluoromethyl and fluoropyridine groups in its structure makes it a valuable compound for synthetic chemistry, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid typically involves the introduction of difluoromethyl and fluoropyridine groups onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents such as ClCF₂H. This reaction can be catalyzed by transition metals like copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of fluoroform (CHF₃) as a difluoromethylation reagent in continuous flow reactors has been reported to be efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen substitution reactions are common, where the fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, alcohols, and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-6-fluoropyridine-3-carboxylic acid
- 2-(Difluoromethyl)-4-fluoropyridine-3-carboxylic acid
- 2-(Difluoromethyl)-6-chloropyridine-3-carboxylic acid
Uniqueness
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring. This configuration imparts distinct electronic and steric properties, making it particularly useful in applications where precise molecular interactions are required .
Eigenschaften
Molekularformel |
C7H4F3NO2 |
|---|---|
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
2-(difluoromethyl)-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13) |
InChI-Schlüssel |
FIXDPTABBQULIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



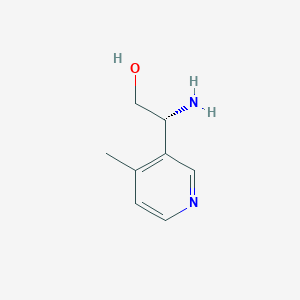
aminehydrochloride](/img/structure/B13567618.png)
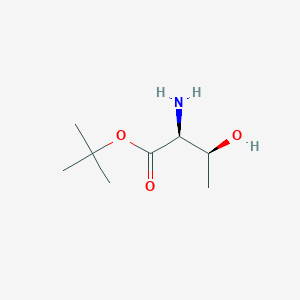
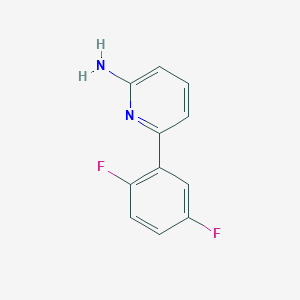

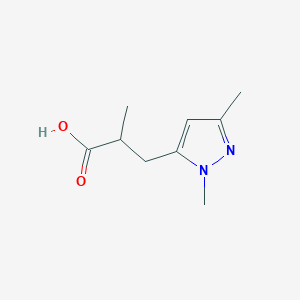




![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
